Isothiocyanatoethene

Description

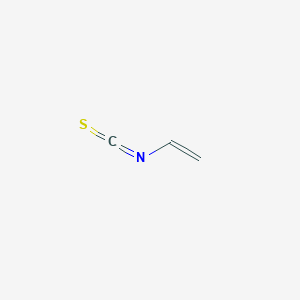

Structure

2D Structure

Properties

IUPAC Name |

isothiocyanatoethene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NS/c1-2-4-3-5/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCLZQUHGQSTMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333885 | |

| Record name | Ethene, isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520-22-5 | |

| Record name | Ethene, isothiocyanato- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene, isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isothiocyanatoethene can be synthesized through several methods. One common approach involves the reaction of amines with carbon disulfide and an alkylating agent . The reaction typically proceeds under mild conditions and can be catalyzed by bases such as triethylamine. Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide . This reaction can be carried out in a one-pot process or a two-step approach, depending on the desired yield and purity.

Industrial Production Methods

In industrial settings, this compound is often produced through the reaction of primary amines with carbon disulfide, followed by treatment with an alkylating agent . This method is favored due to its efficiency and scalability. The reaction is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Isothiocyanatoethene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into amines or thioureas.

Substitution: It can participate in nucleophilic substitution reactions to form a variety of derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thioureas.

Substitution: Various isothiocyanate derivatives

Scientific Research Applications

Isothiocyanatoethene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isothiocyanatoethene involves its ability to act as an electrophile, reacting with nucleophilic sites on biomolecules . This reactivity allows it to modify proteins and nucleic acids, leading to changes in their function. The compound can induce the activation of the Nrf2 pathway, which is involved in the cellular response to oxidative stress .

Comparison with Similar Compounds

4-Iodophenyl Isothiocyanate (CAS: Not explicitly listed in evidence)

- Structure : Aromatic ring substituted with iodine and isothiocyanate groups.

- Key Properties :

- Comparison with Isothiocyanatoethene :

- The aromaticity of 4-Iodophenyl Isothiocyanate confers greater thermal stability compared to the vinyl group in this compound, which may exhibit higher reactivity due to the electron-deficient double bond.

- Both compounds share the –NCS group, enabling nucleophilic reactions, but their applications diverge due to differences in backbone structure (aromatic vs. aliphatic).

(Methylthio)ethene (CAS: 1822-74-8)

- Structure : CH₂=CH–S–CH₃.

- Key Properties :

- Comparison with this compound: While both compounds have a vinyl backbone, the –NCS group in this compound is more reactive toward amines and alcohols compared to the –SMe group.

Hexamethylene Diisocyanate (CAS: 822-06-0)

- Structure : O=C=N–(CH₂)₆–N=C=O.

- Key Properties :

- Comparison with this compound: The isocyanate (–NCO) group in diisocyanates reacts similarly to –NCS but forms urethane linkages with alcohols, whereas –NCS forms thioureas with amines. this compound’s mono-functional structure limits its utility in polymer synthesis compared to bifunctional diisocyanates.

Toluene Diisocyanate (Mixed Isomers)

- Structure : Aromatic diisocyanate with –NCO groups at positions 2,4 or 2,5.

- Key Properties :

- Comparison with this compound :

Data Table: Comparative Properties of Selected Compounds

Q & A

Q. What are the established synthetic routes for Isothiocyanatoethene, and how can their reproducibility be ensured in academic settings?

Methodological Answer: Reproducibility requires detailed protocols for reaction conditions (solvents, catalysts, temperature), purification methods, and characterization data. Follow journal guidelines to document procedures in the main text (for key compounds) and supplementary materials (for extended datasets). Include purity assessments via HPLC or GC-MS and cross-reference known synthetic methods from peer-reviewed literature .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer: Prioritize NMR for thiocyanate group identification ( ~120-135 ppm) and IR for the N=C=S stretching band (~2050-2150 cm). Mass spectrometry (EI/CI) confirms molecular ion peaks. For novel derivatives, combine X-ray crystallography with computational simulations (DFT) to validate structural assignments .

Q. How does the thermal stability of this compound vary under different storage conditions, and what protocols mitigate decomposition?

Methodological Answer: Conduct thermogravimetric analysis (TGA) under inert atmospheres (N/Ar) to assess decomposition thresholds. Store samples at -20°C in amber vials with molecular sieves. Monitor stability via periodic NMR or HPLC checks, documenting degradation products in supplementary files .

Advanced Research Questions

Q. What mechanistic insights exist for this compound's reactivity in [2+3] cycloadditions, and how can kinetic studies resolve ambiguities in proposed pathways?

Methodological Answer: Use stopped-flow UV-Vis spectroscopy to track reaction kinetics under varying temperatures. Pair with DFT calculations to model transition states. Compare experimental activation parameters (ΔH‡, ΔS‡) with theoretical values. Address discrepancies by testing solvent effects (e.g., dielectric constant) on rate constants .

Q. How do computational methods (e.g., DFT) predict the electronic structure of this compound, and what experimental validations are critical for reconciling discrepancies?

Methodological Answer: Perform Natural Bond Orbital (NBO) analysis to evaluate resonance structures. Validate computational predictions using XPS for sulfur and nitrogen core-electron binding energies. Cross-check electrostatic potential maps with experimental dipole moments derived from dielectric measurements .

Q. What strategies address contradictions in reported reaction yields of this compound derivatives across different solvent systems?

Methodological Answer: Apply multivariate regression to isolate solvent parameters (polarity, H-bonding capacity) influencing yields. Use Design of Experiments (DoE) to optimize solvent mixtures. Publish raw yield data with error margins and statistical significance tests (e.g., ANOVA) to enable meta-analyses .

Q. What multivariate statistical approaches are appropriate for optimizing reaction parameters in this compound synthesis?

Methodological Answer: Implement response surface methodology (RSM) with central composite design to explore temperature, catalyst loading, and stoichiometry. Validate models via lack-of-fit tests and residual plots. Use Monte Carlo simulations to assess robustness .

Q. How does the steric and electronic profile of this compound influence its regioselectivity in multi-component reactions?

Methodological Answer: Quantify steric effects using Tolman’s cone angles and electronic effects via Hammett substituent constants (). Perform competitive experiments with para-substituted aryl partners, analyzing regioselectivity ratios (GC/MS) and correlating with computed Fukui indices .

Q. What interdisciplinary approaches integrate this compound's unique reactivity into novel polymer architectures?

Methodological Answer: Explore ring-opening polymerization (ROP) of this compound-containing monomers. Characterize polymer thermal stability (DSC) and mechanical properties (rheometry). Collaborate with computational chemists to simulate crosslinking efficiency and compare with experimental gelation thresholds .

Guidelines for Rigorous Research Design

- Data Contradiction Analysis : Use funnel plots or sensitivity analyses to identify outliers in published datasets. Replicate conflicting studies with standardized protocols (e.g., IUPAC guidelines) .

- Ethical Reporting : Disclose all negative results (e.g., failed syntheses) in supplementary materials to avoid publication bias .

- Framework Application : Structure questions using PICO (Population: reaction systems; Intervention: catalytic conditions; Comparison: solvent effects; Outcome: yield/purity) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.